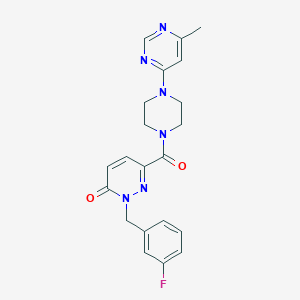

2-(3-fluorobenzyl)-6-(4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-fluorobenzyl)-6-(4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H21FN6O2 and its molecular weight is 408.437. The purity is usually 95%.

BenchChem offers high-quality 2-(3-fluorobenzyl)-6-(4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-fluorobenzyl)-6-(4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications in Tuberculosis

Macozinone, a compound structurally related to the specified chemical, is currently undergoing clinical studies for the treatment of tuberculosis (TB). It targets the decaprenylphospohoryl ribose oxidase DprE1, crucial in the synthesis of arabinan polymers of the cell wall in Mycobacterium tuberculosis. Early clinical studies show promising results for the development of more efficient TB drug regimens (Makarov & Mikušová, 2020).

Role in D2-like Receptors

Compounds like 2-(3-fluorobenzyl)-6-(4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one have pharmacophoric groups such as arylcycloalkylamines, which improve the potency and selectivity of binding affinity at D2-like receptors. The composite structure of these compounds is responsible for selectivity and potency at these receptors, indicating their potential use in treating conditions related to the dopaminergic system (Sikazwe et al., 2009).

Piperazine-Based Drug Design

Piperazine derivatives are significant in drug design due to their versatility and presence in various therapeutic drugs. Modifications in the piperazine nucleus can significantly impact the pharmacokinetic and pharmacodynamic factors of the resultant molecules. These derivatives are explored for a wide range of therapeutic uses including CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles (Rathi et al., 2016).

Anti-Mycobacterial Activity

Piperazine, a core component of the mentioned compound, plays a significant role in the anti-mycobacterial activity against Mycobacterium tuberculosis. Molecules containing piperazine as a vital building block have shown potential activity against multidrug-resistant and extremely drug-resistant strains of TB. This underlines the importance of piperazine-based structures in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Biological Activity of Pyridopyridazine Derivatives

Pyridopyridazine derivatives, structurally related to the chemical , exhibit a broad spectrum of biological activities including antitumor, antibacterial, analgesic, diuretics activities, and are also identified as selective phosphodiesterase inhibitors. These derivatives serve as novel GABA-A receptor benzodiazepine binding site ligands and have potential use as biodegradable agrochemicals (Wojcicka & Nowicka-Zuchowska, 2018).

Eigenschaften

IUPAC Name |

2-[(3-fluorophenyl)methyl]-6-[4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O2/c1-15-11-19(24-14-23-15)26-7-9-27(10-8-26)21(30)18-5-6-20(29)28(25-18)13-16-3-2-4-17(22)12-16/h2-6,11-12,14H,7-10,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKOLZJLUOLARN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-fluorobenzyl)-6-(4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2404065.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2404067.png)

![N-(3-chloro-4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2404070.png)

![N-[(2,5-dimethoxyphenyl)methyl]-N-(1-methyl-1H-pyrazol-4-yl)but-2-ynamide](/img/structure/B2404072.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2404077.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2404079.png)

![N-(4-ethoxyphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2404085.png)